2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
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Overview
Description
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamides with thiols under mild conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline core.
Scientific Research Applications
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4-one: A related compound with a similar core structure but different substituents.
Quinoline derivatives: Compounds with a quinoline core that exhibit similar biological activities.
Uniqueness
2-[(QUINAZOLIN-4-YLSULFANYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H15F3N4OS |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(quinazolin-4-ylsulfanylmethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H15F3N4OS/c25-24(26,27)15-6-5-7-16(12-15)31-21(30-20-11-4-2-9-18(20)23(31)32)13-33-22-17-8-1-3-10-19(17)28-14-29-22/h1-12,14H,13H2 |
InChI Key |
BAIVPVRPBIJVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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